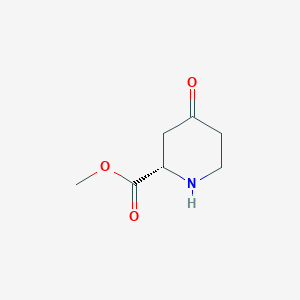

(S)-4-Oxopiperidina-2-carboxilato de metilo

Descripción general

Descripción

“(S)-Methyl 4-oxopiperidine-2-carboxylate” is a chemical compound. It is also known as "Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate" . It participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane which finds application in the synthesis of 2, 2, 2-trichloromethylcarbinols .

Synthesis Analysis

The synthesis of “(S)-Methyl 4-oxopiperidine-2-carboxylate” involves the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This process is used in the synthesis of 2, 2, 2-trichloromethylcarbinols .Molecular Structure Analysis

The molecular formula of “(S)-Methyl 4-oxopiperidine-2-carboxylate” is C13H21NO5 . The InChI Key is YAVQLRUBKDCOCI-UHFFFAOYNA-N . The SMILES string is CCOC(=O)C1CC(=O)CCN1C(=O)OC©©C .Chemical Reactions Analysis

“(S)-Methyl 4-oxopiperidine-2-carboxylate” participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This reaction is used in the synthesis of 2, 2, 2-trichloromethylcarbinols .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl 4-oxopiperidine-2-carboxylate” include a molecular weight of 271.31 g/mol . The compound appears as a pale yellow liquid .Aplicaciones Científicas De Investigación

Síntesis de Triclorometilcarbinoles

(S)-4-Oxopiperidina-2-carboxilato de metilo: se utiliza en la formación in situ de un solo paso y reacción con trimetil (triclorometil) silano. Este proceso es fundamental en la síntesis de 2,2,2-triclorometilcarbinoles, que son intermediarios valiosos en la síntesis orgánica debido a su utilidad en la construcción de arquitecturas moleculares complejas .

Síntesis de Péptidos

Este compuesto juega un papel crucial en la síntesis de péptidos. El grupo carboxilato puede actuar como un sustituto de aminoácido, lo que permite su incorporación en cadenas peptídicas. Esto es particularmente útil en la síntesis de péptidos no estándar, que tienen aplicaciones en el desarrollo de fármacos y la investigación bioquímica .

Mecanismo De Acción

- The primary target of (S)-Methyl 4-oxopiperidine-2-carboxylate is not well-documented in the available literature. However, it’s essential to note that this compound contains a Boc (tert-butoxycarbonyl) protecting group, which suggests its involvement in peptide synthesis or other related processes .

Target of Action

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(S)-MOPC has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and the reaction yields are typically high. In addition, the compound is stable and can be stored for long periods of time without degradation. The compound also has a low toxicity profile, making it safe to use in laboratory experiments.

However, there are also some limitations to using (S)-MOPC in laboratory experiments. The compound is relatively expensive, and its synthesis requires the use of hazardous chemicals such as ethyl acetoacetate. In addition, the compound is not very soluble in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

The potential applications of (S)-MOPC are still being explored. Future research could focus on the development of new drugs and agrochemicals based on the compound, as well as its use in the synthesis of novel compounds. Additionally, further research could be conducted to better understand the mechanism of action of (S)-MOPC and its potential effects on biochemical and physiological processes. Finally, research could be conducted to explore the potential use of (S)-MOPC in the development of new materials and technologies.

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2S)-4-oxopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRXSXNELSCPP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)

![2-[4-(Sec-butyl)phenoxy]-5-chloroaniline](/img/structure/B1390043.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine](/img/structure/B1390044.png)

![3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390051.png)

![(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone](/img/structure/B1390052.png)

![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)

![6-Iodofuro[3,2-b]pyridine](/img/structure/B1390061.png)